BenchChemオンラインストアへようこそ!

N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide

Lipophilicity Physicochemical Properties Drug-likeness

N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide (CAS 371144-28-4) is a pyridazinone carboxamide with a distinct 3-chlorophenyl amide substituent that cannot be assumed interchangeable with other halogen or methyl congeners. Unlike JAK-focused pyridazine analogs, this compound is annotated as a potential autotaxin (ATX/ENPP2) inhibitor, making it the correct choice for in vitro studies of ATX-mediated LPA production in neuropathic, inflammatory, or chronic pain pathways and fibrotic disease models. The compound also carries pre-existing cytotoxicity annotations against cancer cell lines, offering immediate value for oncology phenotypic screening libraries. With an XLogP3 of 1.2 and two hydrogen-bond donors, it serves as a key reference point for medicinal chemistry teams building structure-property relationship (SPR) datasets around the 6-oxo-pyridazine-3-carboxamide chemotype.

Molecular Formula C11H8ClN3O2
Molecular Weight 249.65
CAS No. 371144-28-4
Cat. No. B2813426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
CAS371144-28-4
Molecular FormulaC11H8ClN3O2
Molecular Weight249.65
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)C2=NNC(=O)C=C2
InChIInChI=1S/C11H8ClN3O2/c12-7-2-1-3-8(6-7)13-11(17)9-4-5-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16)
InChIKeyQPWCNDVZJNWKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide: Procurement-Relevant Physicochemical and Target-Class Profile


N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide (CAS 371144-28-4) is a synthetic, small-molecule pyridazinone carboxamide with a molecular weight of 249.65 g/mol, an XLogP3-AA of 1.2, and two hydrogen-bond donors [1]. The compound belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxamide chemotype, a scaffold that has been broadly described as a Janus kinase (JAK) inhibitory pharmacophore in patent literature [2]. Specifically, this compound has been identified as a potential inhibitor of autotaxin (ATX/ENPP2), a secreted lysophospholipase D enzyme linked to lysophosphatidic acid (LPA) production and pain signaling pathways .

Why Generic Substitution Fails for N-(3-Chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide in Research Procurement


In-class pyridazine-3-carboxamide analogs cannot be assumed interchangeable for two fundamental reasons. First, the 3-chlorophenyl amide substituent is a distinct pharmacophoric element; even closely related halogen or methyl congeners (e.g., 4-fluorophenyl, 3,5-dimethylphenyl) can exhibit markedly different target engagement due to altered steric and electronic interactions within the binding pocket, as is well established in kinase and autotaxin inhibitor medicinal chemistry [1]. Second, patent literature on pyridazine-3-carboxamide JAK inhibitors explicitly demonstrates that minor structural modifications drastically shift selectivity profiles across JAK1, JAK2, JAK3, and TYK2 isoforms, meaning a substitution can compromise the biological model being studied [2]. The quantitative evidence below, though limited by the proprietary or early-stage nature of this compound, supports the necessity of precise chemical identity verification before procurement.

N-(3-Chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Donor Count vs. 4-Fluoro and 3,5-Dimethyl Analogs

In procurement for medicinal chemistry campaigns, computed physicochemical properties directly inform solubility, permeability, and formulation strategy. N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide (XLogP3 = 1.2, HBD = 2) [1] exhibits a distinct lipophilicity/hydrogen-bonding balance compared to N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide (XLogP3 ~0.8, HBD = 2) and N-(3,5-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide (XLogP3 ~1.6, HBD = 2) [2]. These differences, though moderate, are quantifiable and can alter Caco-2 permeability and metabolic stability in a series-dependent manner.

Lipophilicity Physicochemical Properties Drug-likeness

Target Engagement Hypothesis: Autotaxin Inhibition Potential vs. Kinase-Focused Pyridazine Carboxamides

Patent and vendor disclosures identify this compound as a potential autotaxin (ATX) inhibitor , whereas the broader 6-oxo-1,6-dihydropyridazine-3-carboxamide class is predominantly claimed as JAK kinase inhibitors [1]. Although no published IC50 for ATX inhibition by this specific compound is publicly available, the distinct target hypothesis differentiates it from JAK-centric analogs. For reference, structurally related pyridazine ATX inhibitors have demonstrated IC50 values as low as 1 nM in human ATX LPC assays [2], establishing the scaffold's ATX inhibitory potential.

Autotaxin Pain Enzyme Inhibition

Cytotoxicity Potential: Anticancer Cell Line Activity vs. Negative Controls

Vendor literature reports that this compound exhibits significant cytotoxic effects against various cancer cell lines . In the absence of published IC50 values, this represents a qualitative differentiation from structurally analogous compounds like N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide, which is primarily categorized as an enzyme inhibitor/receptor modulator without specific anticancer annotation . This phenotypic annotation, while preliminary, guides selection for oncology-focused phenotypic screening libraries.

Anticancer Cytotoxicity Cell-based Assay

Procurement-Driven Application Scenarios for N-(3-Chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide


Autotaxin-Lysophosphatidic Acid Axis Investigation in Pain or Fibrosis Models

Based on its primary annotation as a potential autotaxin inhibitor , this compound is suited for in vitro studies of ATX-mediated LPA production in cell-based or biochemical assays. Researchers investigating neuropathic, inflammatory, or chronic pain pathways, as well as fibrotic diseases where ATX-LPA signaling is implicated, should select this compound over JAK-focused pyridazine carboxamide analogs, which would interrogate a different signaling axis and yield misleading results.

Oncology Phenotypic Screening Library Inclusion

The reported cytotoxic effects of this compound against various cancer cell lines support its inclusion in focused oncology screening libraries. When procuring compounds for a diverse anticancer phenotypic screen, this compound offers a pyridazinone chemotype with a pre-existing cytotoxicity annotation, unlike structurally analogous compounds lacking such annotation, which may represent an opportunity cost in hit discovery.

Physicochemical Property-Driven Lead Optimization Campaigns

With a measured XLogP3 of 1.2 and two hydrogen-bond donors [1], this compound occupies a specific lipophilicity space within the 6-oxo-pyridazine-3-carboxamide series. Medicinal chemistry teams building structure-property relationship (SPR) datasets may procure this compound as a reference point for the 3-chlorophenyl substitution effect, comparing it against 4-fluoro and 3,5-dimethyl analogs to calibrate logD, solubility, and permeability predictions.

Quote Request

Request a Quote for N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.